

# An In-Depth Technical Guide to the Physical Properties of 1,3-Dimethoxyacetone

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## Compound of Interest

Compound Name: 1,3-Dimethoxypropan-2-one

Cat. No.: B092439

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**Abstract:** This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3-dimethoxyacetone (CAS No. 18664-32-9), a glycerol-derived solvent with significant potential in green chemistry and as a synthetic intermediate. This document is intended for researchers, chemists, and drug development professionals, offering detailed data, experimental protocols, and field-proven insights into its synthesis, characterization, and handling. The guide synthesizes data from peer-reviewed literature and chemical databases to serve as an authoritative reference.

## Introduction and Molecular Identity

1,3-Dimethoxyacetone, also known as **1,3-dimethoxypropan-2-one**, is a unique ketone and diether derived from the glycerol skeleton. Its structure offers a combination of polarity from the ketone group and the stability of ether linkages, distinguishing it from related glycerol derivatives like 1,3-diether-2-propanols.<sup>[1]</sup> This unique functionality makes it a subject of interest as a green solvent and a versatile building block in organic synthesis. Understanding its physical properties is paramount for its effective application in reaction design, process scale-up, and formulation development.

This guide provides a detailed examination of its thermophysical, spectroscopic, and safety properties, grounded in experimental data and established chemical principles.

## Chemical and Molecular Identity

A clear identification of 1,3-dimethoxyacetone is critical. It should not be confused with its isomer, 1,1-dimethoxyacetone. The fundamental details are summarized below.

Identifier	Value	Source(s)
Compound Name	1,3-Dimethoxyacetone	<a href="#">[1]</a> <a href="#">[2]</a>
Synonym(s)	1,3-dimethoxypropan-2-one	<a href="#">[1]</a>
CAS Number	18664-32-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	118.13 g/mol	<a href="#">[1]</a>
InChI Key	SZVHDLVQJXQBT-UHFFFAOYSA-N	<a href="#">[1]</a>

## Molecular Structure

The structure consists of a three-carbon chain with a central ketone and terminal methoxy groups. This symmetry has direct implications for its spectroscopic signature.

Caption: Molecular structure of 1,3-dimethoxyacetone.

## Thermophysical Properties

The thermophysical properties of 1,3-dimethoxyacetone have been characterized, revealing its behavior as a liquid over a broad range of temperatures. These properties are essential for engineering applications, such as heat transfer calculations and fluid dynamics modeling.

Property	Value	Conditions	Source(s)
Physical Form	Liquid	Ambient	[1]
Boiling Point	162.7 °C	760 mmHg	[1]
Flash Point	42.1 ± 6.8 °C	Closed Cup	[1]
Density	Temperature-dependent	293.15 K to 343.15 K	[1]
Viscosity	Temperature-dependent	293.15 K to 343.15 K	[1]
Refractive Index	Temperature-dependent	293.15 K to 343.15 K	[1]
Vapor Pressure	Temperature-dependent	275.3 K to 318.1 K	[1]
Enthalpy of Vaporization	Derived from vapor pressure	N/A	[1]

A detailed study by Wang et al. provides the most comprehensive data on the thermophysical properties of 1,3-dimethoxyacetone.[1] The density, viscosity, and refractive index were systematically measured as a function of temperature, which is crucial for predicting their values under specific experimental conditions.[1] The absolute vapor pressure was determined using the transpiration method, allowing for the subsequent calculation of the enthalpy of vaporization.[1] For specific data points and correlation equations, readers are directed to this primary reference.

## Spectroscopic Analysis (Predicted)

Due to the absence of publicly available experimental spectra for 1,3-dimethoxyacetone, this section provides a predicted analysis based on established spectroscopic principles and data from analogous structures. This serves as a guide for researchers in confirming the identity and purity of synthesized material.

## Predicted <sup>1</sup>H NMR Spectrum

The symmetry of the molecule results in a simple proton NMR spectrum. Two distinct proton environments are expected.

Predicted Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~3.4	Singlet (s)	6H	2 x -OCH <sub>3</sub>	Protons of methoxy groups are chemically equivalent. The chemical shift is downfield due to the electronegative oxygen atom.
~4.2	Singlet (s)	4H	2 x -CH <sub>2</sub> -	Protons of methylene groups are equivalent. The shift is significantly downfield due to deshielding from both the adjacent ketone and ether functionalities.

## Predicted <sup>13</sup>C NMR Spectrum

Three distinct signals are anticipated in the proton-decoupled <sup>13</sup>C NMR spectrum, corresponding to the three unique carbon environments.

Predicted Shift ( $\delta$ , ppm)	Assignment	Rationale
~205-215	C=O	The carbonyl carbon of a ketone typically appears in this highly deshielded region of the spectrum.
~70-80	-CH <sub>2</sub> -	The methylene carbons are deshielded by the adjacent oxygen and carbonyl groups.
~55-60	-OCH <sub>3</sub>	The methoxy group carbons appear in a characteristic range for ethers.

## Predicted Infrared (IR) Spectrum

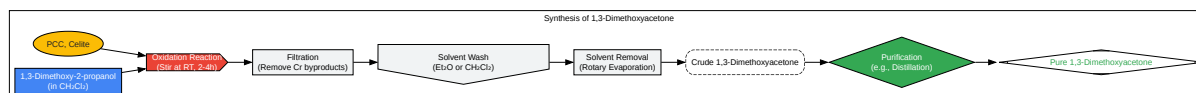
The IR spectrum is dominated by absorptions corresponding to its two primary functional groups: the ketone and the ethers.

Predicted Frequency (cm <sup>-1</sup> )	Intensity	Vibration	Rationale
~1715-1725	Strong, Sharp	C=O Stretch	This is a characteristic and intense absorption for an aliphatic ketone. The exact position can be influenced by the neighboring electron-withdrawing ether groups.
~1080-1150	Strong	C-O-C Stretch	A strong, often broad, absorption in this region is characteristic of the C-O stretching vibration in ethers.
~2850-3000	Medium	C-H Stretch	Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in this region.

## Synthesis and Purification

A reliable method for synthesizing 1,3-dimethoxyacetone is the oxidation of its corresponding alcohol, 1,3-dimethoxy-2-propanol. This transformation can be efficiently achieved using a mild oxidizing agent like Pyridinium Chlorochromate (PCC).

## Synthesis Workflow



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Caption: General workflow for the PCC oxidation of 1,3-dimethoxy-2-propanol.

## Experimental Protocol: PCC Oxidation

This protocol is adapted from standard procedures for the oxidation of primary and secondary alcohols using PCC.

Disclaimer: This reaction should be performed under anhydrous conditions in a well-ventilated fume hood by trained personnel. Chromium reagents are toxic.

Materials:

- 1,3-dimethoxy-2-propanol (1.0 eq.)
- Pyridinium chlorochromate (PCC) (1.2-1.5 eq.)
- Celite® or anhydrous magnesium sulfate
- Anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Diethyl ether (Et<sub>2</sub>O)

Procedure:

- Setup: To a dry round-bottom flask equipped with a magnetic stirrer, add PCC and an equal weight of Celite®. Suspend this mixture in anhydrous CH<sub>2</sub>Cl<sub>2</sub>.

- **Addition of Alcohol:** Dissolve 1,3-dimethoxy-2-propanol in a minimal amount of anhydrous  $\text{CH}_2\text{Cl}_2$ . Add this solution to the stirring PCC suspension in one portion. The reaction is mildly exothermic.
- **Reaction:** Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting alcohol. The mixture will turn into a dark, tarry brown.
- **Workup:** Upon completion (typically 2-4 hours), dilute the reaction mixture with  $\text{Et}_2\text{O}$ .
- **Filtration:** Pass the entire mixture through a short plug of silica gel or Celite® to filter out the insoluble chromium byproducts. Wash the filter cake thoroughly with additional  $\text{Et}_2\text{O}$  to ensure complete recovery of the product.
- **Solvent Removal:** Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. Causality Note: Care should be taken to avoid high temperatures during evaporation due to the product's volatility.
- **Purification:** The resulting crude oil can be purified by vacuum distillation to yield pure 1,3-dimethoxyacetone.

## Safety and Handling

Understanding the safety profile of 1,3-dimethoxyacetone is crucial for its handling in a laboratory or industrial setting.

GHS Hazard Information:[2]

- **Pictograms:** Flame (GHS02), Exclamation Mark (GHS07)
- **Signal Word:** Warning
- **Hazard Statements:**
  - H226: Flammable liquid and vapor.
  - H315: Causes skin irritation.



- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

#### Handling and Storage Recommendations:

- Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing vapors. Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.<sup>[1]</sup> For long-term stability, storing under an inert atmosphere (e.g., nitrogen) at 4°C is recommended.<sup>[1]</sup>

## Conclusion

1,3-Dimethoxyacetone is a glycerol-derived chemical with well-defined thermophysical properties that make it a viable candidate for various applications, including as a specialty solvent. Its symmetric structure provides a straightforward spectroscopic signature for identification. The synthesis via oxidation of the corresponding propanol is a practical laboratory-scale method. Adherence to standard safety protocols is necessary due to its flammability and irritant nature. This guide provides the foundational data and protocols necessary for scientists and researchers to confidently incorporate 1,3-dimethoxyacetone into their work.

## References

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## Sources

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